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Compound of Interest

Compound Name: Z57346765

Cat. No.: B12308717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel glycolysis inhibitor Z57346765 with

other established inhibitors of the glycolytic pathway. The information presented herein is

intended to support research and development efforts in oncology and metabolic diseases by

offering a clear, data-driven comparison of these compounds.

Introduction to Z57346765
Z57346765 is a novel, specific small-molecule inhibitor of phosphoglycerate kinase 1 (PGK1),

a critical enzyme in the glycolytic pathway.[1][2][3] By targeting PGK1, Z57346765 disrupts a

key energy-producing step in cancer cells, which are often highly dependent on glycolysis for

their proliferation and survival. Research has demonstrated its potential as an anti-tumor agent,

particularly in clear cell renal cell carcinoma (KIRC).[1][4] The mechanism of action involves

binding to the ADP-binding pocket of PGK1, which leads to a reduction in its metabolic enzyme

activity.[4][5] This inhibition results in decreased glucose consumption and lactate production.

[4][5] Beyond its metabolic effects, Z57346765 has also been shown to suppress DNA

replication, impair DNA damage repair, and induce cell cycle arrest.[4][5][6]

Comparative Analysis of Glycolysis Inhibitors
To provide a comprehensive understanding of Z57346765's profile, it is compared here with

other known glycolysis inhibitors that target different enzymes in the pathway. These include
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inhibitors of Hexokinase (HK), Phosphofructokinase (PFK), and Pyruvate Dehydrogenase

Kinase (PDK).

Quantitative Performance Data
The following table summarizes the key quantitative data for Z57346765 and a selection of

other glycolysis inhibitors. IC50 values can vary depending on the cell line and assay

conditions.
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Inhibitor Target Enzyme
Mechanism of
Action

IC50 Value(s) Cell Line(s)

Z57346765

Phosphoglycerat

e Kinase 1

(PGK1)

Binds to the

ADP-binding

pocket of PGK1,

reducing its

metabolic

activity.[4][5]

KD: 2.09 x 10⁻⁵

M[5]

Kidney Renal

Clear Cell

Carcinoma

(KIRC) cells[5]

CHR-6494

Primarily Haspin

Kinase; also

reported to inhibit

PGK1

Potent inhibitor

of haspin kinase,

leading to cell

cycle arrest.[7][8]

Also shown to

bind to and

reduce the

metabolic activity

of PGK1.[9][10]

Haspin IC50: 2

nM[7][8] KIRC

cell proliferation

IC50: Not

specified.

HCT-116, HeLa,

MDA-MB-231[7]

NG52
PGK1, Cdc28p,

Pho85p

Inhibits the

kinase activity of

PGK1.[2][3]

PGK1 IC50: 2.5

µM[2][3] Glioma

cell GI50: 5.2 -

7.8 µM[2]

U87 and U251

glioma cells[2]

2-Deoxy-D-

glucose (2-DG)
Hexokinase (HK)

A glucose analog

that competitively

inhibits

hexokinase after

being

phosphorylated,

preventing

further glycolysis.

[11][12][13]

Varies widely by

cell line (µM to

mM range)

Pancreatic,

Ovarian, and

others[12]

3-Bromopyruvate

(3-BP)

Hexokinase II

(HKII)

An alkylating

agent and

pyruvate analog

that inhibits

Ki: 2.4 mM[15]

Breast cancer

cell IC50: 33-36

µM[14]

MCF-7 and T47D

breast cancer

cells[14]
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hexokinase II.

[14][15][16]

Lonidamine Hexokinase (HK)

Inhibits

mitochondrially-

bound

hexokinase,

disrupting energy

metabolism in

cancer cells.[1]

[6][17][18]

Not specified in

the provided

results.

Murine tumor

cells[19]

Dichloroacetate

(DCA)

Pyruvate

Dehydrogenase

Kinase (PDK)

Inhibits PDK,

which leads to

the activation of

Pyruvate

Dehydrogenase

(PDH), shifting

metabolism from

glycolysis to

oxidative

phosphorylation.

[20][21][22]

Effective

concentrations in

the mM range

(e.g., 5-25 mM)

[23]

Multiple

Myeloma cell

lines[20][23]

3PO
Phosphofructokin

ase-2 (PFK-2)

Inhibits the

kinase activity of

the bifunctional

enzyme

PFKFB3,

reducing the

levels of

fructose-2,6-

bisphosphate

and thus

glycolytic flux.

[24][25]

Ki: 25 µM[24]

Cancer cell IC50:

1.4 - 24 µM[24]

Multiple cancer

cell lines[24]
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To visualize the mechanism of action and experimental procedures, the following diagrams are

provided.

Glycolysis Pathway with Inhibitor Targets
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Inhibitor Targets
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Caption: Glycolysis pathway showing the points of intervention for various inhibitors.
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General Experimental Workflow for Inhibitor Evaluation

Downstream Assays

Start: Cancer Cell Culture

Treat cells with Glycolysis Inhibitor
(e.g., Z57346765) and Controls

Cell Viability Assay
(e.g., MTT Assay)

Glycolysis Rate Assay
(e.g., Seahorse XF) Lactate Production Assay

Data Analysis and Comparison
(IC50 determination, etc.)

Conclusion on Inhibitor Efficacy

Click to download full resolution via product page

Caption: A typical workflow for evaluating the efficacy of glycolysis inhibitors in vitro.

Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of glycolysis inhibitors are

provided below.

Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an

indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that

reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
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(MTT), to purple formazan crystals.[5] The concentration of the formazan, which is solubilized,

is directly proportional to the number of viable cells.

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for

24 hours.[9]

Treatment: Treat the cells with various concentrations of the glycolysis inhibitor (e.g.,

Z57346765) and incubate for the desired period (e.g., 48-72 hours).[9] Include untreated

cells as a control.

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL

MTT solution to each well.[9]

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[5][9]

Solubilization: Remove the MTT solution and add 100-130 µL of a solubilization solution

(e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4][9]

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure

complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm

using a microplate reader. A reference wavelength of >650 nm can be used for background

correction.[5]

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine

the IC50 value of the inhibitor.

Glycolysis Rate Assay (Seahorse XF Analyzer)
This assay measures the real-time extracellular acidification rate (ECAR), an indicator of

glycolysis.

Principle: The Agilent Seahorse XF Analyzer measures the two major energy-producing

pathways: glycolysis and mitochondrial respiration, by monitoring the oxygen consumption rate

(OCR) and ECAR in real-time.[26] The glycolytic rate is determined by measuring the proton

efflux rate from cells.[26]
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Procedure:

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere

overnight.

Assay Medium: On the day of the assay, replace the growth medium with a Seahorse XF

base medium (e.g., DMEM) supplemented with glucose, pyruvate, and glutamine, and

incubate in a non-CO2 incubator at 37°C for 45-60 minutes.[27]

Instrument Setup: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant

overnight.[28] Load the injection ports of the sensor cartridge with the glycolysis inhibitor and

other metabolic modulators (e.g., rotenone/antimycin A and 2-DG).[26]

Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and initiate the

assay protocol. The instrument will measure basal OCR and ECAR, and then the response

to the sequential injection of the inhibitor and other modulators.[26]

Data Analysis: The Seahorse software calculates various parameters of glycolytic function,

including the basal glycolysis rate and the compensatory glycolysis after mitochondrial

inhibition.

Lactate Production Assay
This assay quantifies the amount of lactate, a key product of glycolysis, in cell culture media.

Principle: Lactate is oxidized by lactate dehydrogenase, which generates a product that reacts

with a probe to produce a colorimetric or fluorometric signal.[29] The intensity of the signal is

proportional to the lactate concentration.

Procedure:

Sample Collection: Collect cell culture supernatant from cells treated with the glycolysis

inhibitor and controls.

Standard Curve: Prepare a series of lactate standards with known concentrations.

Reaction Setup: In a 96-well plate, add the samples and standards. Add the reaction mix

containing lactate dehydrogenase and the probe to each well.[30]
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Incubation: Incubate the plate at room temperature or 37°C for 30-60 minutes, protected

from light.[30][31]

Measurement: Measure the absorbance or fluorescence using a microplate reader at the

appropriate wavelength (e.g., 450 nm for colorimetric assays).[29]

Data Analysis: Determine the lactate concentration in the samples by comparing their

readings to the standard curve.

Conclusion
Z57346765 is a promising PGK1-specific inhibitor with demonstrated anti-tumor activity. Its

mechanism of action is distinct from many other well-known glycolysis inhibitors that target

earlier steps in the pathway. The provided comparative data and experimental protocols offer a

framework for researchers to evaluate Z57346765 and other glycolysis inhibitors in their

specific models of interest. The choice of inhibitor will depend on the research question, the

specific metabolic phenotype of the cells under investigation, and the desired therapeutic

strategy. Further research, including in vivo studies and combination therapies, will be crucial to

fully elucidate the therapeutic potential of Z57346765.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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